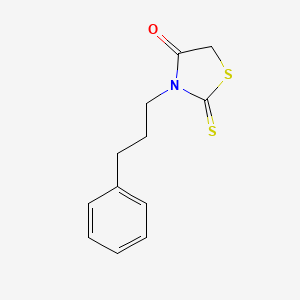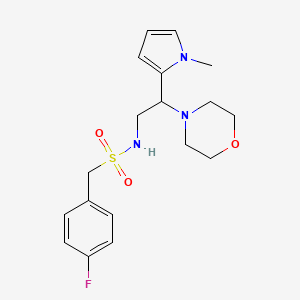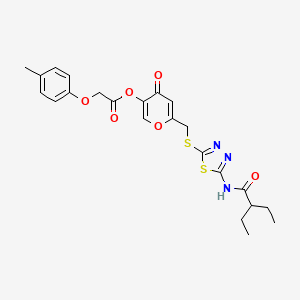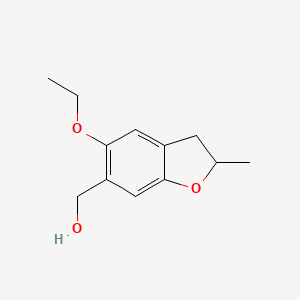![molecular formula C14H14N4O5 B2606093 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-88-0](/img/structure/B2606093.png)
6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C14H14N4O5 and its molecular weight is 318.289. The purity is usually 95%.
BenchChem offers high-quality 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has focused on the synthesis and characterization of related pyrimidine derivatives, which are often explored for their potential biological activities. For instance, a study detailed the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, with their structures confirmed by various spectral techniques and computational analysis, highlighting the importance of detailed characterization in understanding these compounds' properties and potential applications (Ashraf et al., 2019).
Biological Activities
- Although not directly related to the exact compound , research into similar pyrimidine derivatives has revealed significant interest in their biological activities. For example, a paper reported on the synthesis of a series of pyranopyrimidines evaluated for in vitro anti-inflammatory and antimicrobial activities, demonstrating the potential medical and pharmacological applications of pyrimidine derivatives (Veeranna et al., 2022).
Electronic and Optical Properties
- Pyrimidine derivatives have also been investigated for their optoelectronic properties. A study on the synthesis of a bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor for organic solar cells highlighted the potential of pyrimidine derivatives in renewable energy applications. The compound exhibited high optical absorption, good solubility, thermal stability, and encouraging efficiency in solar cell applications (Gupta et al., 2017).
Theoretical Studies
- In-depth theoretical studies and computational explorations, such as DFT and TD-DFT computations, are crucial for understanding the electronic structures, UV-vis spectroscopic properties, and vibrational frequencies of pyrimidine derivatives. These studies provide insight into the interactions, charge transfer among different orbitals, and the reactivity of the compounds, which are essential for predicting their potential applications in various fields (Ashraf et al., 2019).
Propriétés
IUPAC Name |
6-(2-hydroxyethyl)-4-(4-nitrophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c19-6-5-17-7-10-11(13(17)20)12(16-14(21)15-10)8-1-3-9(4-2-8)18(22)23/h1-4,12,19H,5-7H2,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKZYIEDWHEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2606011.png)
![6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2606014.png)

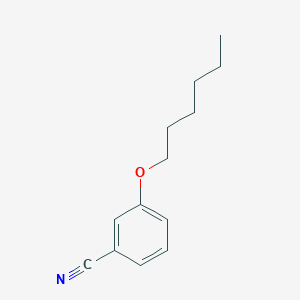

![3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606019.png)
![7-Methyl-7-azaspiro[3.5]nonan-2-one](/img/structure/B2606020.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606021.png)
![2-Methoxyethyl 4-chloro-5-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2606022.png)
